
Sulfobromophthalein disodium salt hydrate, used to study hepatocyte transport functions
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A phenolphthalein that is used as a diagnostic aid in hepatic function determination.
科学的研究の応用
1. Hepatocyte Transport Mechanism Studies
Sulfobromophthalein disodium salt hydrate has been extensively used to study hepatocyte transport mechanisms of organic anions such as bilirubin. For instance, Kurisu et al. (1989) developed a procedure to prepare [35S]sulfobromophthalein with high specific activity, which has facilitated understanding of its transport mechanism in hepatocytes (Kurisu, Nilprabhassorn, & Wolkoff, 1989).
2. Organic Anion Transport Modulation
Campbell et al. (1993) investigated the influence of extracellular ATP on hepatocyte organic anion transport. They found that ATP modulates the uptake of [35S]sulfobromophthalein in hepatocytes, providing insights into the regulation of organic anion transport (Campbell, Spray, & Wolkoff, 1993).
3. Characterization of Transport Proteins
Kullak-Ublick et al. (1994) characterized the transport functions of a basolateral organic anion transporting polypeptide in rat hepatocytes using sulfobromophthalein. This study contributed to understanding the Na+-independent transport system for organic anions in hepatocytes (Kullak-Ublick, Hagenbuch, Stieger, Wolkoff, & Meier, 1994).
4. Understanding Transport Modulation
Glavy et al. (2000) found that extracellular ATP reduces the transport of sulfobromophthalein in rat hepatocytes, mediated by serine phosphorylation of the transporter protein Oatp1. This study provides insights into the modulation of organic anion transport in hepatocytes (Glavy, Wu, Wang, Orr, & Wolkoff, 2000).
5. Role of Chloride in Transport Activity
Min et al. (1991) demonstrated that external chloride ions modulate the affinity of sulfobromophthalein for its hepatocyte transporter, enhancing our understanding of the role of chloride in organic anion transport in hepatocytes (Min, Johansen, Campbell, & Wolkoff, 1991).
6. Spectrophotometric Measurement Techniques
Persico and Sottocasa (1987) developed a spectrophotometric technique for measuring sulfobromophthalein uptake in isolated hepatocytes. This method confirmed the saturable transport of sulfobromophthalein, contributing to the understanding of its transport kinetics (Persico & Sottocasa, 1987).
7. Modulation of Hepatobiliary Excretion
Reisman et al. (2009) explored how Nrf2 activation affects the biliary excretion of sulfobromophthalein. They found that Nrf2 activation enhances its excretion by inducing glutathione-S-transferase activity, providing insights into the excretion mechanisms of organic anions (Reisman, Csanaky, Yeager, & Klaassen, 2009).
特性
製品名 |
Sulfobromophthalein disodium salt hydrate, used to study hepatocyte transport functions |
|---|---|
分子式 |
C20H10Br4Na2O11S2 |
分子量 |
856 g/mol |
IUPAC名 |
disodium;2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate;hydrate |
InChI |
InChI=1S/C20H10Br4O10S2.2Na.H2O/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33;;;/h1-6,25-26H,(H,28,29,30)(H,31,32,33);;;1H2/q;2*+1;/p-2 |
InChIキー |
CDTNUNQQEUGDSD-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[Na+].[Na+] |
正規SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[Na+].[Na+] |
同義語 |
Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






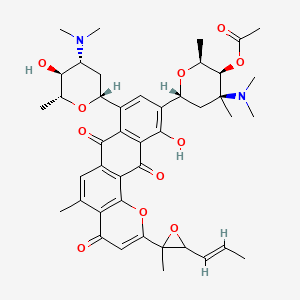
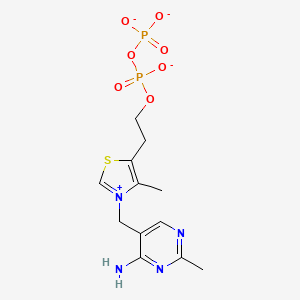
![5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)-4h-Chromen-3-Yl 6-Deoxy-2-O-{6-O-[(2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoyl]-Beta-D-Glucopyranosyl}-Alpha-L-Mannopyranoside](/img/structure/B1255202.png)

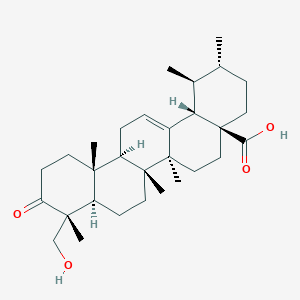
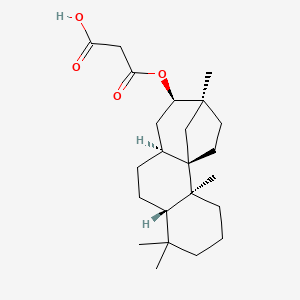
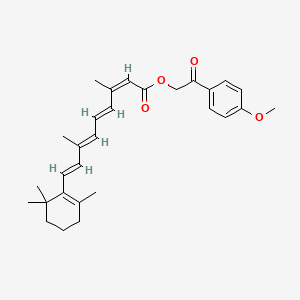

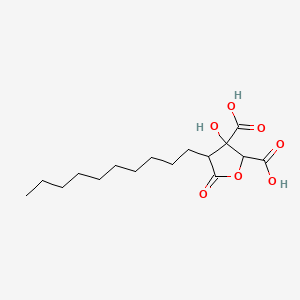
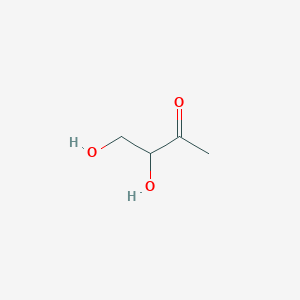
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B1255216.png)